molecular formula C56H78N14O14S3 B157103 B-Mlvp CAS No. 130154-83-5

B-Mlvp

Cat. No.: B157103
CAS No.: 130154-83-5
M. Wt: 1267.5 g/mol
InChI Key: HTQZCIRBYLPLOK-UHFFFAOYSA-N
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Description

The compound “B-Mlvp” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and carboxamide groups, as well as a thieno[3,4-d]imidazole ring system. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Formation of the thieno[3,4-d]imidazole ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of amino and oxo groups: These functional groups can be introduced through reactions such as amination and oxidation.

    Coupling reactions: The various fragments of the molecule can be coupled using peptide coupling reagents like EDCI or DCC.

    Protection and deprotection steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification techniques: Using methods such as chromatography and crystallization to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups might yield nitro derivatives, while reduction of the oxo groups might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amino and oxo groups.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: The compound might act as an agonist or antagonist at specific receptors.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    B-Mlvp: This compound is similar in structure but may have different functional groups or substituents.

    Other thieno[3,4-d]imidazole derivatives: These compounds share the thieno[3,4-d]imidazole ring system but differ in their side chains and functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

130154-83-5

Molecular Formula

C56H78N14O14S3

Molecular Weight

1267.5 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N14O14S3/c57-43(72)20-19-35-50(78)66-38(27-44(58)73)53(81)67-40(30-87-86-24-21-47(76)62-36(26-32-15-17-33(71)18-16-32)51(79)65-37(52(80)63-35)25-31-9-2-1-3-10-31)55(83)70-23-8-12-41(70)54(82)64-34(49(77)61-28-45(59)74)11-6-7-22-60-46(75)14-5-4-13-42-48-39(29-85-42)68-56(84)69-48/h1-3,9-10,15-18,34-42,48,71H,4-8,11-14,19-30H2,(H2,57,72)(H2,58,73)(H2,59,74)(H,60,75)(H,61,77)(H,62,76)(H,63,80)(H,64,82)(H,65,79)(H,66,78)(H,67,81)(H2,68,69,84)

InChI Key

HTQZCIRBYLPLOK-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

sequence

CYFQNCPXG

Synonyms

1-(2-mercapto)propionic acid-8-(Lys-N(6)-biotin)vasopressin
B-MLVP
vasopressin, ((2-mercapto)propionic acid)(1)-(Lys-N(6)-biotin)(8)-
vasopressin, ((2-mercapto)propionic acid)(1)-(lysine-N(6)-biotin)(8)-

Origin of Product

United States

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